molecular formula C7H11ClO3S B14440410 (4-Chlorobutyl) 2-propynyl sulfite CAS No. 74039-52-4

(4-Chlorobutyl) 2-propynyl sulfite

Katalognummer: B14440410
CAS-Nummer: 74039-52-4
Molekulargewicht: 210.68 g/mol
InChI-Schlüssel: RPBQPQUOVINZJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Chlorobutyl) 2-propynyl sulfite is an organic compound that belongs to the class of sulfites It is characterized by the presence of a sulfite ester group, a 4-chlorobutyl chain, and a 2-propynyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorobutyl) 2-propynyl sulfite typically involves the reaction of 4-chlorobutanol with 2-propynyl alcohol in the presence of sulfur trioxide or sulfurous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfite ester. The general reaction scheme is as follows:

4-Chlorobutanol+2-Propynyl Alcohol+Sulfur Trioxide(4-Chlorobutyl) 2-Propynyl Sulfite\text{4-Chlorobutanol} + \text{2-Propynyl Alcohol} + \text{Sulfur Trioxide} \rightarrow \text{this compound} 4-Chlorobutanol+2-Propynyl Alcohol+Sulfur Trioxide→(4-Chlorobutyl) 2-Propynyl Sulfite

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to maintain optimal conditions, and the product is purified through distillation or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Chlorobutyl) 2-propynyl sulfite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonates.

    Reduction: Reduction reactions can convert the sulfite ester to thiols.

    Substitution: The chlorine atom in the 4-chlorobutyl chain can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.

Major Products

    Oxidation: Sulfonates

    Reduction: Thiols

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(4-Chlorobutyl) 2-propynyl sulfite has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (4-Chlorobutyl) 2-propynyl sulfite involves its interaction with specific molecular targets. The sulfite ester group can undergo hydrolysis, releasing sulfur dioxide, which can interact with cellular components. The 4-chlorobutyl and 2-propynyl groups may also contribute to the compound’s reactivity and interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-Chlorobutyl) 2-propynyl sulfonate
  • (4-Chlorobutyl) 2-propynyl thiol
  • (4-Chlorobutyl) 2-propynyl ether

Uniqueness

(4-Chlorobutyl) 2-propynyl sulfite is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

74039-52-4

Molekularformel

C7H11ClO3S

Molekulargewicht

210.68 g/mol

IUPAC-Name

4-chlorobutyl prop-2-ynyl sulfite

InChI

InChI=1S/C7H11ClO3S/c1-2-6-10-12(9)11-7-4-3-5-8/h1H,3-7H2

InChI-Schlüssel

RPBQPQUOVINZJK-UHFFFAOYSA-N

Kanonische SMILES

C#CCOS(=O)OCCCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.